molecular formula C13H24N2O3 B12954311 tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate

Cat. No.: B12954311
M. Wt: 256.34 g/mol
InChI Key: AHGRWBJIWDQCAL-UHFFFAOYSA-N
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Description

tert-Butyl (8-oxa-2-azaspiro[45]decan-6-yl)carbamate is a chemical compound with the molecular formula C14H26N2O3 It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Preparation Methods

The synthesis of tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further chemical transformations . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate include:

These compounds share the spirocyclic structure but differ in functional groups and specific chemical properties The uniqueness of tert-Butyl (8-oxa-2-azaspiro[4

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-7-5-13(10)4-6-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

AHGRWBJIWDQCAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC12CCNC2

Origin of Product

United States

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